molecular formula C20H37NO6S B12685855 (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate CAS No. 94134-24-4

(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate

Cat. No.: B12685855
CAS No.: 94134-24-4
M. Wt: 419.6 g/mol
InChI Key: YTHWXMVRUPETGQ-UHFFFAOYSA-M
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Description

(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C20H37NO6S and a molecular weight of 419.6 g/mol . This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate typically involves the reaction of 2,3-dihydroxypropylamine with 2-hydroxyoctyl chloride in the presence of a base, followed by the addition of toluene-p-sulphonic acid . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted ammonium salts.

Scientific Research Applications

(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate exerts its effects involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its amphiphilic structure, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets and pathways involved include:

    Cell Membranes: Enhances permeability and stability.

    Proteins and Enzymes: Stabilizes their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydroxypropyl)(2-hydroxydodecyl)dimethylammonium toluene-p-sulphonate
  • (2,3-Dihydroxypropyl)(2-hydroxyhexyl)dimethylammonium toluene-p-sulphonate

Uniqueness

Compared to similar compounds, (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate offers a balanced amphiphilic structure that provides optimal solubility and stability in various applications. Its unique combination of hydrophilic and hydrophobic properties makes it particularly effective in emulsification and stabilization processes .

Properties

CAS No.

94134-24-4

Molecular Formula

C20H37NO6S

Molecular Weight

419.6 g/mol

IUPAC Name

2,3-dihydroxypropyl-(2-hydroxyoctyl)-dimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C13H30NO3.C7H8O3S/c1-4-5-6-7-8-12(16)9-14(2,3)10-13(17)11-15;1-6-2-4-7(5-3-6)11(8,9)10/h12-13,15-17H,4-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

YTHWXMVRUPETGQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C[N+](C)(C)CC(CO)O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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